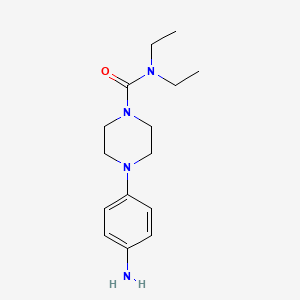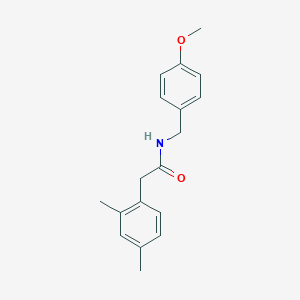![molecular formula C18H11BrFNO3 B5494144 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5494144.png)
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as BFD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BFD belongs to the class of pyranoquinolines, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can reduce tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in lab experiments is its broad range of biological activities, which makes it suitable for studying various diseases and conditions. Additionally, 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been found to have low toxicity and high solubility, making it easy to administer in vitro and in vivo. However, one limitation of using 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is its limited availability and high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione and its effects on various signaling pathways. Finally, the development of novel derivatives of 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione may lead to the discovery of compounds with even greater biological activity and therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction of 5-bromo-2-fluoroaniline with 3-formylchromone in the presence of a catalyst, followed by cyclization with ammonium acetate. The resulting product is then subjected to a series of reactions to obtain the final compound. The synthesis of 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been optimized to produce high yields and purity, making it suitable for use in research.
Applications De Recherche Scientifique
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to have antiviral activity against several viruses, including influenza A and B viruses.
Propriétés
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO3/c19-9-5-6-13(20)11(7-9)12-8-15(22)24-17-10-3-1-2-4-14(10)21-18(23)16(12)17/h1-7,12H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRPQFTYLEVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=C(C=CC(=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5494064.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5494110.png)

![ethyl 1-[4-(2-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5494124.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylacetamide](/img/structure/B5494128.png)
